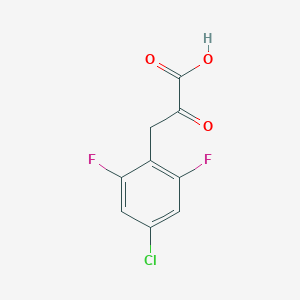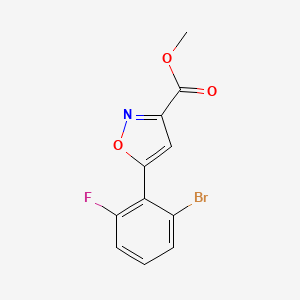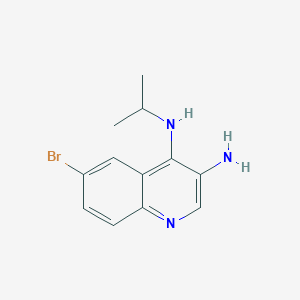
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is a macrocyclic compound with the molecular formula C15H29NO2S4 and a molecular weight of 383.66 g/mol . This compound is characterized by its four sulfur atoms and one nitrogen atom within a 15-membered ring structure. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
The synthesis of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of a linear tetraamine with a thiol under specific conditions to form the macrocyclic ring. The Boc group is introduced to protect the nitrogen atom during the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
作用機序
The mechanism of action of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation forms stable complexes that can be used in various applications, such as radiopharmaceuticals for imaging and therapy. The molecular targets and pathways involved depend on the specific metal ion and application .
類似化合物との比較
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane can be compared with other macrocyclic compounds, such as:
1,4,7,10-tetraazacyclododecane (DOTA): DOTA is widely used in medical imaging and therapy due to its ability to form stable complexes with a variety of metal ions.
1,4,7,10-tetraoxa-13-azacyclopentadecane: This compound has a similar macrocyclic structure but contains oxygen atoms instead of sulfur, affecting its chelation properties.
The uniqueness of this compound lies in its sulfur-rich structure, which provides distinct chelation properties compared to oxygen or nitrogen-containing macrocycles.
特性
分子式 |
C15H29NO2S4 |
|---|---|
分子量 |
383.7 g/mol |
IUPAC名 |
tert-butyl 1,4,7,10-tetrathia-13-azacyclopentadecane-13-carboxylate |
InChI |
InChI=1S/C15H29NO2S4/c1-15(2,3)18-14(17)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-16/h4-13H2,1-3H3 |
InChIキー |
KIKFXCZQUGTISV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCSCCSCCSCCSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)




![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)






![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
